(4-Formyl-2-methoxyphenoxy)acetic acid
CAS No.: 1660-19-1
Cat. No.: VC21217850
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1660-19-1 |
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Molecular Formula | C10H10O5 |
Molecular Weight | 210.18 g/mol |
IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetic acid |
Standard InChI | InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Standard InChI Key | GRMPBSIGDVNLKQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O |
Introduction
Chemical Identity and Basic Properties
(4-Formyl-2-methoxyphenoxy)acetic acid is an organic compound identified by the CAS registry number 1660-19-1. It possesses the molecular formula C₁₀H₁₀O₅ and is characterized by multiple functional groups including a formyl group, a methoxy substituent, a phenoxy linker, and a carboxylic acid moiety . The compound appears as a solid at room temperature and requires storage under inert atmosphere conditions to maintain stability .
Physical and Chemical Specifications
The compound demonstrates specific physical and chemical characteristics that determine its behavior in various environments. According to available data, the compound has a molecular weight of 210.19 g/mol and is typically available with a purity standard of 95% . Its IUPAC name confirms its chemical structure as (4-formyl-2-methoxyphenoxy)acetic acid, which aligns with its functional group arrangement .
Structural Identification
For precise structural identification, the compound is characterized by the following identifiers:
Parameter | Value |
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CAS Number | 1660-19-1 |
Linear Formula | C₁₀H₁₀O₅ |
Molecular Weight | 210.19 g/mol |
InChI Key | GRMPBSIGDVNLKQ-UHFFFAOYSA-N |
Physical Form | Solid |
Storage Conditions | Inert atmosphere, Room Temperature |
Purity Standard | 95% |
This structural information provides essential parameters for researchers working with this compound in laboratory settings .
Molecular Structure and Characteristics
The molecular architecture of (4-Formyl-2-methoxyphenoxy)acetic acid features a phenolic core with specific functional groups that contribute significantly to its chemical properties and reactivity. The presence of the formyl group (aldehyde) at the para position and the methoxy group at the ortho position relative to the phenoxy linkage creates a unique electronic distribution across the molecule.
Structural Features
The compound's structure includes several key components:
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A phenolic core serving as the central scaffold
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A methoxy (-OCH₃) group at the ortho position providing electron-donating properties
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A formyl (-CHO) group at the para position exhibiting electron-withdrawing characteristics
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A phenoxy linkage connecting to an acetic acid moiety (-OCH₂COOH)
This arrangement of functional groups enables hydrogen bonding capabilities and specific interactions essential for its biological activity. The carboxylic acid group provides acidic properties and serves as a key site for derivatization in synthetic applications.
Chemical Bonding and Reactivity
The electronic configuration of (4-Formyl-2-methoxyphenoxy)acetic acid presents multiple reaction sites. The formyl group exhibits typical aldehyde reactivity, making it susceptible to nucleophilic addition reactions. Meanwhile, the carboxylic acid functionality allows for esterification, amidation, and other transformations common to carboxylic acids. This reactivity profile makes the compound valuable as a synthetic intermediate in more complex molecular architectures.
Synthesis Methods
The preparation of (4-Formyl-2-methoxyphenoxy)acetic acid typically involves starting from available phenolic compounds through a series of controlled chemical transformations. Several synthetic approaches have been documented in the literature, providing options based on available starting materials and desired scale.
Laboratory Scale Preparation
For laboratory purposes, the synthesis typically proceeds through the following generalized steps:
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Selection of an appropriate phenol substrate with correct substitution pattern
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O-alkylation with chloroacetic acid or similar reagent under basic conditions
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Introduction of the formyl group through established formylation methods if required
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Purification through crystallization or chromatographic techniques
Recent studies have expanded the synthetic toolkit by exploring new derivatives based on this compound, demonstrating its versatility in generating pharmacologically active substances.
Chemical Reactions and Transformations
(4-Formyl-2-methoxyphenoxy)acetic acid participates in various chemical reactions due to its reactive functional groups, making it a valuable starting material in organic synthesis. The compound's reactivity profile enables diverse transformations leading to derivatives with enhanced functionality.
Aldehyde Group Reactions
The formyl group serves as a key reactive center that can undergo numerous transformations:
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Oxidation to carboxylic acid derivatives
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Reduction to alcohol functionality
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Condensation reactions with amines to form imines
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Aldol and related condensation reactions
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Wittig and related olefination processes
Carboxylic Acid Modifications
The carboxylic acid moiety provides additional reaction pathways:
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Esterification to produce various esters
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Amidation to create amide derivatives
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Reduction to alcohol functionality
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Decarboxylation under appropriate conditions
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Conversion to acid chlorides for enhanced reactivity
These transformation capabilities are pivotal in modifying the compound to enhance its biological activities and create libraries of related structures for structure-activity relationship studies.
Biological Activities and Mechanisms
The biological profile of (4-Formyl-2-methoxyphenoxy)acetic acid and its derivatives demonstrates significant relevance in antimicrobial research. The compound serves as an important scaffold for developing biologically active compounds .
Antimicrobial Properties
Research has revealed that derivatives of this compound, particularly those incorporating 1,3,4-thiadiazole moieties, exhibit notable antimicrobial activity against various pathogenic microorganisms. A series of 1,3,4-thiadiazole derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid have been evaluated for their antimicrobial efficacy against several strains of microbes with promising results .
The mechanism of action primarily involves the interaction of these compounds with biological targets, possibly through:
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Interference with cell wall synthesis
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Disruption of membrane integrity
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Inhibition of essential enzymatic pathways in microbial cells
These activities are particularly significant given the growing challenge of antimicrobial resistance in clinical settings, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococci (VRE) .
Structure-Activity Relationships
Studies have indicated that the presence of specific functional groups and structural features in derivatives of (4-Formyl-2-methoxyphenoxy)acetic acid significantly influences their biological activity. The ⚌N–C–S moiety found in 1,3,4-thiadiazole derivatives appears to be particularly important for antimicrobial effects . This understanding has guided the development of new analogs with enhanced potency and specificity.
Important Derivatives and Structural Modifications
Several important derivatives of (4-Formyl-2-methoxyphenoxy)acetic acid have been synthesized and characterized, each demonstrating unique properties and applications in research settings .
Thiadiazole Derivatives
A significant class of derivatives includes 1,3,4-thiadiazole derivatives synthesized through cyclization of the carboxylic acid group with thiosemicarbazide in the presence of POCl₃ or PPA . These compounds, represented as 6a-s in the research literature, are created by first forming 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid intermediates (4a-s) and then cyclizing them to obtain the final products .
This class of derivatives has shown significant antimicrobial activity, likely due to the incorporation of the biologically active thiadiazole ring system. The synthetic pathway involves multiple steps, carefully designed to maintain the core structure while introducing the heterocyclic moiety .
Amide Derivatives
Another important class of derivatives includes amide derivatives such as:
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N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 247592-73-0), which features a chlorophenyl substituent connected through an amide linkage .
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N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, which incorporates the bulky adamantyl group.
These amide derivatives typically demonstrate altered physical properties and biological activities compared to the parent compound. For example, the N-(2-Chlorophenyl) derivative has a molecular weight of 319.740 g/mol, a density of approximately 1.3±0.1 g/cm³, and a significantly higher boiling point of 552.4±50.0 °C at 760 mmHg .
Property | Value for N-(2-Chlorophenyl) Derivative |
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CAS Number | 247592-73-0 |
Molecular Weight | 319.740 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 552.4±50.0 °C at 760 mmHg |
Flash Point | 287.9±30.1 °C |
LogP | 2.40 |
These physical properties indicate the significant impact of structural modifications on the compound's behavior .
Synthesis of Key Derivatives
The synthesis of derivatives based on (4-Formyl-2-methoxyphenoxy)acetic acid follows specific methodologies designed to maintain structural integrity while introducing new functional groups .
Synthesis of Thiadiazole Derivatives
The preparation of 1,3,4-thiadiazole derivatives typically follows this general procedure:
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Synthesis of 2-(4-formyl-2-methoxyphenoxy) acetic acid as the starting material
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Reaction with appropriately substituted acetophenones to form chalcone intermediates
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Cyclization with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
This synthetic route has been successfully employed to create a library of compounds (6a-s) that have been evaluated for their antimicrobial properties .
Synthesis of Amide Derivatives
The preparation of amide derivatives generally involves:
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Activation of the carboxylic acid group of (4-Formyl-2-methoxyphenoxy)acetic acid
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Coupling with appropriate amines using carbodiimide-mediated reactions
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Purification of the resulting amide products
For instance, N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized by reacting 1-adamantylamine with (4-Formyl-2-methoxyphenoxy)acetic acid via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous conditions.
Research Applications and Importance
(4-Formyl-2-methoxyphenoxy)acetic acid and its derivatives have demonstrated significant value in scientific research, particularly in pharmaceutical development and antimicrobial studies .
Pharmaceutical Research
The compound serves as an important scaffold in medicinal chemistry for several reasons:
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The presence of multiple functional groups allows for diverse derivatization strategies
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Its core structure resembles natural products with established biological activities
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The compound can be modified to optimize drug-like properties including solubility, lipophilicity, and target specificity
Researchers have leveraged these characteristics to develop libraries of compounds for screening against various biological targets, particularly in antimicrobial research .
Antimicrobial Development
In the context of increasing antimicrobial resistance, compounds based on the (4-Formyl-2-methoxyphenoxy)acetic acid scaffold have shown promise as potential new antimicrobial agents . The synthesis and evaluation of 1,3,4-thiadiazole derivatives has revealed significant activity against several microbial strains, highlighting the importance of this compound in addressing the critical need for new antimicrobial compounds .
The research significance is particularly relevant given the challenges posed by multi-drug resistant pathogens in clinical settings, including MRSA, PRSP, and VRE .
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